molecular formula C14H16ClNO3 B1407854 6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester CAS No. 1427195-17-2

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

Cat. No. B1407854
M. Wt: 281.73 g/mol
InChI Key: UJTVYAGSFZDEHB-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (6C4O-3,4-DHIQC-2-CBTBE) is an organic compound belonging to the isoquinoline family. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. 6C4O-3,4-DHIQC-2-CBTBE has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthetic Studies and Applications

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester has been utilized in various synthetic studies and applications. This compound and its derivatives play a crucial role in the synthesis of complex molecular structures and in the study of chemical reactions.

  • Synthesis of Antitumor Antibiotics : Derivatives like 4H-Chromene-2-carboxylic acid ester are used in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Ester Formation in Chemical Synthesis : The compound is involved in ester formation with N-protected amino acids, which is a key process in chemical synthesis (Saito & Takahata, 2009).

  • Catalyzed Oxidative Carbonylation : It is used in Pd-catalyzed oxidative heterocyclization/alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives, demonstrating its versatility in synthetic chemistry (Gabriele et al., 2011).

  • Diels-Alder Reaction : This compound plays a role in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, showcasing its utility in complex chemical reactions (Padwa et al., 2003).

  • Synthesis of Carboxylic Acids : It has been observed in mass spectrometric studies that substituted isoquinolines like this compound can undergo gas-phase formations of carboxylic acids, which is significant in the context of drug candidate analysis (Thevis et al., 2008).

  • Synthesis of Anticancer Compounds : This chemical has been used in the synthesis of compounds with potential anticancer properties, such as in the creation of tert-butyl esters of various carboxylic acids (Vorona et al., 2007).

  • Synthesis of Quino- and Isoquinoporphyrins : It has been utilized in the preparation of porphyrins with fused isoquinoline and quinoline units, which are important in the development of porphyrin arrays and molecular recognition studies (Lash & Gandhi, 2000).

  • Intramolecular α-Arylation : This compound is involved in the Pd-catalyzed intramolecular α-arylation of α-amino acid esters, which is critical in synthesizing isoindolines and tetrahydroisoquinoline carboxylic acid esters (Gaertzen & Buchwald, 2002).

Safety And Hazards

As for safety considerations, consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and potential hazards associated with this compound .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents . If you need further assistance or have additional queries, feel free to ask!

properties

IUPAC Name

tert-butyl 6-chloro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9-4-5-10(15)6-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTVYAGSFZDEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 3
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 4
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 5
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-oxo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

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